molecular formula C10H13N3O4S B5745042 2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide

2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide

Cat. No.: B5745042
M. Wt: 271.30 g/mol
InChI Key: ARRNCECDLVWDFH-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide is a complex organic compound that features both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide typically involves the reaction of benzenesulfonyl chloride with glycine derivatives under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as:

    Reactant Mixing: Combining benzenesulfonyl chloride and glycine derivatives in a solvent.

    Reaction Control: Maintaining optimal temperature and pH to facilitate the reaction.

    Product Isolation: Using techniques like crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amino group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-2-oxoethyl)amino]benzamide
  • N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • 2-[(2-Amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid

Uniqueness

2-[(2-Amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c11-9(14)6-13(7-10(12)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRNCECDLVWDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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